molecular formula C18H21NO6 B137110 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 131531-82-3

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No. B137110
CAS RN: 131531-82-3
M. Wt: 347.4 g/mol
InChI Key: QKMSGRRTZKSWCS-DUQPFJRNSA-N
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Description

2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-β-D-glucopyranose (β-D-GlcpNAc), which is commonly found in O-glycosidic linkage to serine (Ser) and threonine (Thr) residues in nuclear and cytoplasmic proteins . This compound is of interest due to its potential applications in the synthesis of glycopeptides and oligosaccharides, which are important in various biological processes.

Synthesis Analysis

The synthesis of β-D-GlcpNAc derivatives, such as 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside, can be challenging due to the presence of the 2-amino substituent in the glycosyl donors. One approach involves the use of N-Dithiasuccinoyl (Dts)-protected derivatives, which offer bivalent protection and can be removed under mild conditions, unlike other protecting groups that may require harsher conditions . Another synthesis route involves the one-pot synthesis of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose, which is a precursor for various glucosamine glycosyl donors . This method utilizes anomeric O-acylation and has been shown to react with alcohols to give stereoselectively corresponding 1,2-trans glycosides .

Molecular Structure Analysis

The molecular structure of 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives can be characterized by NMR spectroscopy. For instance, dioxane-type (2-naphthyl)methylene acetals of glycosides have been synthesized and their solid-state and solution conformations elucidated by X-ray and NMR measurements . These studies provide detailed insights into the molecular conformation and regioselectivity of the reactions involved in the synthesis of naphthylmethyl ethers .

Chemical Reactions Analysis

The chemical reactivity of 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives can be explored through their transformation into other compounds. For example, dioxane-type (2-naphthyl)methylene acetals of glycosides can be hydrogenolytically transformed into 6-O-and 4-O-(2-naphthyl)methyl (NAP) ethers, with regioselectivity better than 93:7 and high isolated yields . These transformations are typically carried out under very mild reaction conditions, which is advantageous for preserving the integrity of sensitive functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives are influenced by their protective groups and the nature of the substituents. For instance, the synthesis of 2-acetamido-2-deoxy-5-thio-D-glucopyranose involves selective protection and deprotection steps, which are crucial for obtaining the desired thio compound with the correct configuration . The protective groups used in these syntheses, such as benzoyl and mesyl groups, play a significant role in the reactivity and stability of the intermediates and final products .

Scientific Research Applications

Fluorometric Enzyme Activity Assays

A notable application involves the fluorometric determination of lysosomal enzyme activity, specifically N-acetyl-β-D-glucosaminidase. The method relies on the liberation of 1-naphthol from the substrate, demonstrating the enzyme's role in biochemical pathways and potential therapeutic targets (Verity, Gambell, & Brown, 1967).

Synthesis of Bacterial Peptidoglycan Derivatives

Research also extends to the total synthesis of bacterial peptidoglycan derivatives for studying immune responses. These studies elucidate the molecular structure of bacterial cell walls and their interaction with the immune system, contributing to vaccine development and antibacterial strategies (Merser, Sinaỹ, & Adam, 1975).

Inhibitors for Hyaluronic Acid Synthases

Further applications include the synthesis of hyaluronan trisaccharide analogues as potential inhibitors for hyaluronic acid synthases. This research is pivotal for developing treatments targeting diseases associated with hyaluronan metabolism, such as certain cancers and inflammatory conditions (Guo, 2009).

Molecular Interactions and Probe Development

Additionally, the compound's derivatives are used in the development of molecular probes, such as a fluorescent LacNAc derivative with high selectivity and affinity for galectin-3. This application is crucial for understanding galectin-3's role in cancer progression and inflammation, offering pathways for therapeutic intervention (Aplander et al., 2006).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-2-yloxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSGRRTZKSWCS-DUQPFJRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425066
Record name 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131531-82-3
Record name 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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